![molecular formula C22H29N5O5S B12178530 3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)
3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the tetrahydrothiophene moiety allows for oxidation reactions, forming sulfoxides or sulfones.
Reduction: The indole core can undergo reduction reactions, leading to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The piperazine moiety may contribute to its activity by enhancing its binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one include other indole derivatives with bioactive properties. Some examples include:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Biological Activity
The compound 3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (commonly referred to as Compound A ) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₁₈H₂₈N₄O₃S
Molecular Weight : 380.5 g/mol
CAS Number : 1401601-92-0
The structure of Compound A features a piperazine ring linked to a tetrahydrothiophene moiety and a pyridazino-indole core, which contributes to its unique biological profile.
The biological activity of Compound A is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exert neuroprotective effects by inhibiting pathways associated with neurodegeneration. Specifically, it appears to modulate the activity of poly(ADP-ribose) polymerase (PARP), an enzyme implicated in cell death pathways such as parthanatos.
Neuroprotective Effects
Research indicates that Compound A may protect neuronal cells from apoptosis induced by excitotoxic agents. In vitro studies using neuronal cell lines have shown that treatment with Compound A reduces cell death and preserves cell viability in the presence of neurotoxic stimuli such as NMDA (N-Methyl-D-aspartate) . The compound's ability to inhibit PARP activation is particularly noteworthy, as excessive PARP activation can lead to cellular energy depletion and subsequent cell death .
Antioxidant Properties
Further investigations have suggested that Compound A possesses antioxidant properties, which may contribute to its neuroprotective effects. By scavenging reactive oxygen species (ROS), the compound could mitigate oxidative stress in neuronal cells, thereby enhancing cell survival under pathological conditions .
Anti-inflammatory Activity
In addition to its neuroprotective effects, Compound A may exhibit anti-inflammatory properties. Inflammatory cytokines play a significant role in neurodegenerative diseases; thus, compounds that can modulate inflammatory responses are of great interest for therapeutic development. Early studies suggest that Compound A may inhibit the production of pro-inflammatory cytokines in activated microglia .
In Vitro Studies
A study conducted on SH-SY5Y human neuroblastoma cells demonstrated that Compound A significantly reduced cell death triggered by oxidative stress. The results indicated a dose-dependent protective effect, with increased cell viability observed at higher concentrations of the compound .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 30 |
10 | 50 |
50 | 70 |
100 | 85 |
In Vivo Studies
Animal models have also been employed to assess the efficacy of Compound A in vivo. In a murine model of ischemic stroke, administration of Compound A resulted in reduced infarct size and improved neurological outcomes compared to control groups . These findings support the potential application of Compound A as a therapeutic agent for neurodegenerative disorders.
Properties
Molecular Formula |
C22H29N5O5S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C22H29N5O5S/c1-24-18-11-20(32-3)19(31-2)10-16(18)17-12-23-27(22(28)21(17)24)14-25-5-7-26(8-6-25)15-4-9-33(29,30)13-15/h10-12,15H,4-9,13-14H2,1-3H3 |
InChI Key |
RTDFJZOLYHOFOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)C5CCS(=O)(=O)C5)OC)OC |
Origin of Product |
United States |
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